molecular formula C11H18FNO4 B3040325 (3R,4R)-1-(TERT-BUTOXYCARBONYL)-3-FLUOROPIPERIDINE-4-CARBOXYLIC ACID CAS No. 1864003-59-7

(3R,4R)-1-(TERT-BUTOXYCARBONYL)-3-FLUOROPIPERIDINE-4-CARBOXYLIC ACID

Cat. No.: B3040325
CAS No.: 1864003-59-7
M. Wt: 247.26
InChI Key: VAXFBQGBIHPZCF-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-1-(TERT-BUTOXYCARBONYL)-3-FLUOROPIPERIDINE-4-CARBOXYLIC ACID: is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a fluorine atom at the 3rd position, and a carboxylic acid group at the 4th position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-1-(TERT-BUTOXYCARBONYL)-3-FLUOROPIPERIDINE-4-CARBOXYLIC ACID typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of (3R,4R)-1-(TERT-BUTOXYCARBONYL)-3-FLUOROPIPERIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The tert-butyloxycarbonyl group provides steric protection, allowing selective reactions at other functional sites. The fluorine atom enhances the compound’s stability and reactivity by influencing electronic distribution within the molecule . The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall reactivity and binding affinity .

Properties

IUPAC Name

(3R,4R)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(9(14)15)8(12)6-13/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXFBQGBIHPZCF-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4R)-1-(TERT-BUTOXYCARBONYL)-3-FLUOROPIPERIDINE-4-CARBOXYLIC ACID
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(3R,4R)-1-(TERT-BUTOXYCARBONYL)-3-FLUOROPIPERIDINE-4-CARBOXYLIC ACID
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(3R,4R)-1-(TERT-BUTOXYCARBONYL)-3-FLUOROPIPERIDINE-4-CARBOXYLIC ACID
Reactant of Route 4
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(3R,4R)-1-(TERT-BUTOXYCARBONYL)-3-FLUOROPIPERIDINE-4-CARBOXYLIC ACID
Reactant of Route 5
(3R,4R)-1-(TERT-BUTOXYCARBONYL)-3-FLUOROPIPERIDINE-4-CARBOXYLIC ACID
Reactant of Route 6
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(3R,4R)-1-(TERT-BUTOXYCARBONYL)-3-FLUOROPIPERIDINE-4-CARBOXYLIC ACID

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